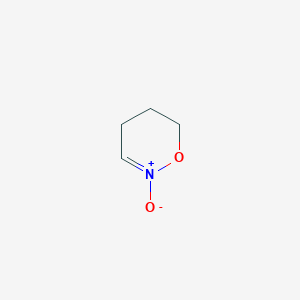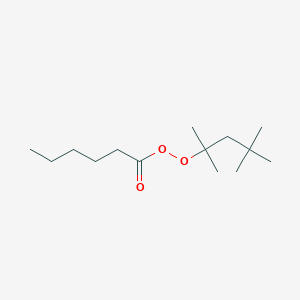
2,4,4-Trimethylpentan-2-YL hexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylpentan-2-yl hexaneperoxoate is a chemical compound known for its unique structural properties and applications in various fields. It is an organic peroxide, which means it contains a peroxide functional group (ROOR’) where R and R’ are organic substituents. This compound is often used in polymerization reactions and as an initiator in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl hexaneperoxoate typically involves the reaction of 2,4,4-Trimethylpentan-2-ol with hexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include a temperature range of 0-5°C and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The process involves the continuous addition of reactants and the removal of the product, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethylpentan-2-yl hexaneperoxoate undergoes various chemical reactions, including:
Oxidation: As an organic peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: It can be reduced to its corresponding alcohol and hexane by using reducing agents such as lithium aluminum hydride.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are 2,4,4-Trimethylpentan-2-ol and hexane.
Substitution: The products depend on the substituent introduced, but generally include derivatives with new functional groups replacing the peroxide group.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylpentan-2-yl hexaneperoxoate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the polymerization process of monomers into polymers.
Biology: It is used in studies involving oxidative stress and the role of peroxides in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is used in the production of plastics, resins, and other polymeric materials.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethylpentan-2-yl hexaneperoxoate involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two free radicals, which can initiate various chemical reactions. These free radicals can interact with other molecules, leading to the formation of new chemical bonds and the propagation of chain reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,4-Trimethylpentan-2-yl pentaneperoxoate
- 2,4,4-Trimethylpentan-2-yl butaneperoxoate
- 2,4,4-Trimethylpentan-2-yl octaneperoxoate
Uniqueness
2,4,4-Trimethylpentan-2-yl hexaneperoxoate is unique due to its specific structural configuration and the length of the hexaneperoxoate chain. This gives it distinct properties compared to other similar compounds, such as different reactivity and stability profiles. Its specific applications in polymerization and oxidative processes also set it apart from other organic peroxides.
Eigenschaften
CAS-Nummer |
220290-81-3 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2,4,4-trimethylpentan-2-yl hexaneperoxoate |
InChI |
InChI=1S/C14H28O3/c1-7-8-9-10-12(15)16-17-14(5,6)11-13(2,3)4/h7-11H2,1-6H3 |
InChI-Schlüssel |
YLOICZGVUNLEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OOC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


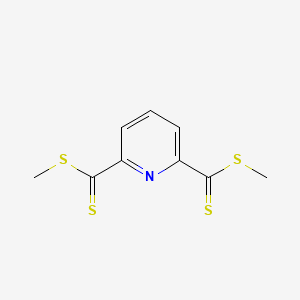
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)

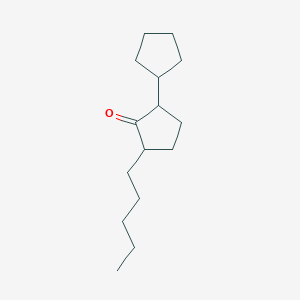
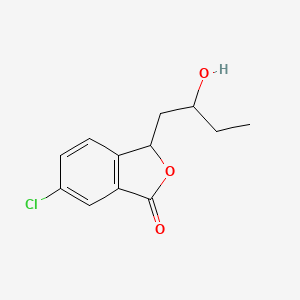
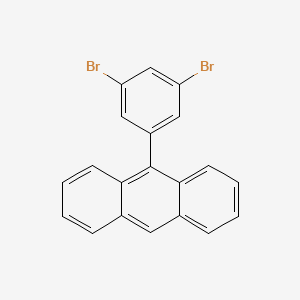
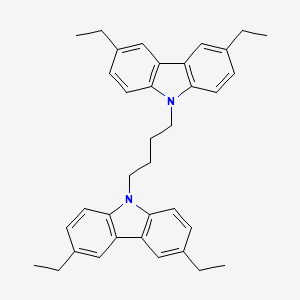
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
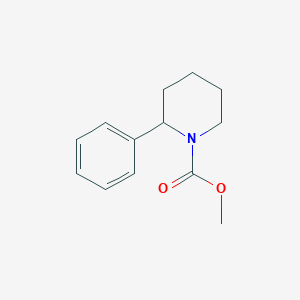
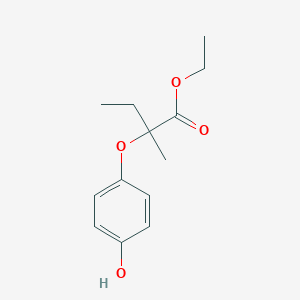
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
